Cas no 150596-32-0 (tert-butyl 2-(aminomethyl)-2-ethylbutanoate)
tert-butyl 2-(aminomethyl)-2-ethylbutanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester
- tert-butyl 2-(aminomethyl)-2-ethylbutanoate
- AGA59632
- tert-Butyl2-(aminomethyl)-2-ethylbutanoate
- 150596-32-0
- SCHEMBL8487930
- EN300-257125
- 2-aminomethyl-2-ethylbutyric acid tert-butyl ester
- 990-349-3
- VMCLIKGCSSRTJK-UHFFFAOYSA-N
-
- MDL: MFCD24207953
- Inchi: 1S/C11H23NO2/c1-6-11(7-2,8-12)9(13)14-10(3,4)5/h6-8,12H2,1-5H3
- InChI Key: VMCLIKGCSSRTJK-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)C(CN)(CC)CC
Computed Properties
- Exact Mass: 201.172878976Da
- Monoisotopic Mass: 201.172878976Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.3Ų
tert-butyl 2-(aminomethyl)-2-ethylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B750855-10mg |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B750855-50mg |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 50mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B750855-100mg |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 100mg |
$ 295.00 | 2022-06-01 | ||
| Enamine | EN300-257125-0.05g |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 95% | 0.05g |
$174.0 | 2024-06-18 | |
| Enamine | EN300-257125-0.1g |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
| Enamine | EN300-257125-0.25g |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
| Enamine | EN300-257125-0.5g |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
| Enamine | EN300-257125-1.0g |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 95% | 1.0g |
$743.0 | 2024-06-18 | |
| Enamine | EN300-257125-2.5g |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 95% | 2.5g |
$1454.0 | 2024-06-18 | |
| Enamine | EN300-257125-5.0g |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate |
150596-32-0 | 95% | 5.0g |
$2152.0 | 2024-06-18 |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on tert-butyl 2-(aminomethyl)-2-ethylbutanoate
Recent Advances in the Application of tert-butyl 2-(aminomethyl)-2-ethylbutanoate (CAS: 150596-32-0) in Chemical Biology and Pharmaceutical Research
In recent years, the compound tert-butyl 2-(aminomethyl)-2-ethylbutanoate (CAS: 150596-32-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, medicinal chemistry, and as a key intermediate in the synthesis of bioactive compounds. The tert-butyl ester group and the aminomethyl functionality make it a versatile building block for the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential applications in the pharmaceutical industry.
A recent study published in the Journal of Medicinal Chemistry investigated the role of tert-butyl 2-(aminomethyl)-2-ethylbutanoate as a precursor in the synthesis of gamma-aminobutyric acid (GABA) analogs. The researchers demonstrated that this compound could be efficiently converted into a series of GABAergic modulators, which exhibited promising activity in preclinical models of neurological disorders. The study emphasized the compound's stability and ease of functionalization, making it an attractive candidate for further development. Additionally, the authors highlighted the potential of this intermediate in the design of next-generation anxiolytics and anticonvulsants.
Another significant advancement was reported in the field of peptide chemistry, where tert-butyl 2-(aminomethyl)-2-ethylbutanoate was utilized as a key intermediate in the solid-phase synthesis of peptidomimetics. Researchers from the University of Cambridge showcased its application in the construction of constrained peptide scaffolds, which are increasingly important in the development of peptide-based therapeutics. The study underscored the compound's compatibility with standard peptide coupling conditions and its ability to introduce steric hindrance, thereby enhancing the metabolic stability of the resulting peptides. These findings open new avenues for the design of peptide drugs with improved pharmacokinetic properties.
In the realm of oncology, a 2023 study published in Bioorganic & Medicinal Chemistry Letters explored the use of tert-butyl 2-(aminomethyl)-2-ethylbutanoate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The compound served as a critical building block for the development of inhibitors against the MDM2-p53 interaction, a well-validated target in cancer therapy. The researchers reported that derivatives of this intermediate exhibited nanomolar affinity for MDM2 and demonstrated potent anti-proliferative activity in p53 wild-type cancer cell lines. This work highlights the compound's potential in the discovery of novel anticancer agents.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification of tert-butyl 2-(aminomethyl)-2-ethylbutanoate. A team from MIT developed a continuous flow process for its synthesis, achieving higher yields (85-90%) and improved purity compared to traditional batch methods. This technological innovation addresses previous challenges related to scalability and reproducibility, making the compound more accessible for pharmaceutical applications. The study also provided detailed characterization data, including NMR and mass spectrometry profiles, which serve as valuable references for quality control in industrial settings.
Looking forward, the diverse applications of tert-butyl 2-(aminomethyl)-2-ethylbutanoate suggest its continued importance in chemical biology and drug discovery. Its versatility as a synthetic intermediate, combined with emerging biological activities, positions it as a valuable tool for medicinal chemists. Future research directions may include exploring its use in PROTAC (proteolysis targeting chimera) technology, antibody-drug conjugates, and other cutting-edge therapeutic modalities. As the pharmaceutical industry increasingly embraces fragment-based drug design, this compound's unique structural features may prove particularly valuable for hit-to-lead optimization campaigns.
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